molecular formula C21H32N2OS B2634615 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034531-18-3

2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide

Cat. No.: B2634615
CAS No.: 2034531-18-3
M. Wt: 360.56
InChI Key: ZMOFMUCVSCEMKM-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the tetrahydrothiopyran moiety, and the final coupling with the phenylbutanamide group. Common reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions, particularly at the sulfur atom in the tetrahydrothiopyran ring.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the phenylbutanamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the piperidine ring can lead to various reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of receptor binding and signal transduction due to its complex structure.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may have applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound’s structure suggests that it could interact with multiple pathways, potentially leading to a variety of biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiopyran-containing molecules. Examples include:

    N-phenylpiperidine derivatives: These compounds share the piperidine core and may have similar biological activities.

    Thiopyran derivatives:

Uniqueness

What sets 2-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. This makes it a versatile compound for research and development in various fields.

Properties

IUPAC Name

2-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2OS/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOFMUCVSCEMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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